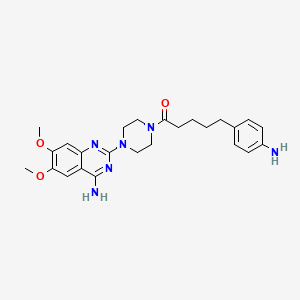

A55453

Description

Structure

3D Structure

Propriétés

Numéro CAS |

89687-06-9 |

|---|---|

Formule moléculaire |

C25H32N6O3 |

Poids moléculaire |

464.6 g/mol |

Nom IUPAC |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-(4-aminophenyl)pentan-1-one |

InChI |

InChI=1S/C25H32N6O3/c1-33-21-15-19-20(16-22(21)34-2)28-25(29-24(19)27)31-13-11-30(12-14-31)23(32)6-4-3-5-17-7-9-18(26)10-8-17/h7-10,15-16H,3-6,11-14,26H2,1-2H3,(H2,27,28,29) |

Clé InChI |

ASWMBQMBNVJRQF-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCC4=CC=C(C=C4)N)N)OC |

Apparence |

Solid powder |

Autres numéros CAS |

89687-06-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(125)I-A55453 4-amino-6,7-dimethoxy-2-(4'-(5''-(3'''-(125)I-iodo-4'''-aminophenyl)pentanoyl)-1'-piperazinyl)quinazoline A 55453 A 55453, (125I)-labeled A-55453 A55453 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the A33853 Antibiotic Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the A33853 antibiotic complex, a benzoxazole-containing natural product with notable biological activity. Initially misidentified as A55453 in the query, this document clarifies the discovery, history, and detailed scientific understanding of A33853. Produced by Streptomyces sp. NRRL 12068, A33853 has demonstrated significant bioactivity, particularly against the protozoan parasite Leishmania. This guide delves into the technical aspects of its discovery, biosynthesis, mechanism of action, and the experimental protocols utilized in its characterization.

Discovery and History

The A33853 antibiotic complex was discovered and developed by Eli Lilly and Company. It is produced by the actinomycete Streptomyces sp. NRRL 12068. The initial user query referred to Streptomyces anandii; however, the scientific literature consistently attributes the production of A33853 to Streptomyces sp. NRRL 12068. While both are members of the Streptomyces genus, a vast and diverse group of bacteria known for producing a wide array of antibiotics, the specific strain responsible for A33853 is NRRL 12068. Taxonomic studies using 16S rRNA gene sequencing are the standard for differentiating such closely related species.

Physicochemical Properties and Structure

A33853 is a member of the benzoxazole (B165842) family of antibiotics. Its structure was elucidated through a combination of spectroscopic techniques, primarily X-ray crystallography of its tetraacetyl derivative, as well as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2] The core structure of A33853 is formed from two moieties of 3-hydroxyanthranilic acid and one molecule of 3-hydroxypicolinic acid.[3][4]

Table 1: Physicochemical Properties of A33853

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₃N₃O₆ | [3] |

| Molecular Weight | 415.35 g/mol | Calculated |

| Class | Benzoxazole Antibiotic | [1] |

| Producing Organism | Streptomyces sp. NRRL 12068 | [1] |

Biological Activity

A33853 has demonstrated significant biological activity, most notably against Leishmania, the causative agent of leishmaniasis.[3][4] While its broad-spectrum antibacterial and antifungal activity is less extensively documented in readily available literature, benzoxazole-containing compounds are known to exhibit a wide range of antimicrobial properties.

Table 2: In Vitro Bioactivity of A33853 against Leishmania

| Organism | Stage | Activity Metric | Value | Reference |

| Leishmania donovani | Promastigote | IC₅₀ | Data not readily available in searched literature. | |

| Leishmania donovani | Amastigote | IC₅₀ | Data not readily available in searched literature. |

Note: While the literature confirms "excellent bioactivity against Leishmania," specific quantitative data from the initial discovery papers is not readily accessible in the searched databases. Further investigation of Eli Lilly's patents and publications from that era may provide this information.

Biosynthesis of A33853

The biosynthesis of A33853 is a complex process involving a dedicated gene cluster in Streptomyces sp. NRRL 12068. The biosynthetic pathway has been elucidated through genome mining and heterologous expression of the biosynthetic gene cluster.[3][4]

The key steps in the biosynthesis of A33853 are:

-

Formation of Precursors: The pathway utilizes the precursors 3-hydroxyanthranilic acid (3-HAA) and 3-hydroxypicolinic acid.

-

Amide Bond Formation: An unusual ketosynthase-like enzyme, BomK, catalyzes the formation of an amide bond between 3-hydroxypicolinic acid and one molecule of 3-HAA.[3]

-

Dimerization and Benzoxazole Ring Formation: A putative ATP-dependent coenzyme A ligase (BomJ) and a putative amidohydrolase (BomN) are involved in the dimerization of another 3-HAA molecule and the subsequent formation of the characteristic benzoxazole ring.[3]

Caption: Proposed biosynthetic pathway of A33853.

Mechanism of Action

The precise mechanism of action of A33853 has not been definitively elucidated in the available literature. However, many benzoxazole-containing antibiotics are known to target bacterial DNA gyrase. This enzyme is essential for DNA replication and is a validated target for antibacterial drugs. The proposed mechanism involves the inhibition of the ATPase activity of the GyrB subunit of DNA gyrase, which prevents the negative supercoiling of DNA, ultimately leading to bacterial cell death.

Caption: Putative mechanism of action of A33853 via DNA gyrase inhibition.

Experimental Protocols

Fermentation and Isolation

The following is a generalized protocol based on typical methods for antibiotic production from Streptomyces. Specific details from the original Eli Lilly patents may vary.

-

Inoculum Preparation: A vegetative culture of Streptomyces sp. NRRL 12068 is prepared by inoculating a suitable seed medium and incubating for 2-3 days at 28-30°C with agitation.

-

Production Fermentation: The seed culture is used to inoculate a larger production fermenter containing a nutrient-rich medium. The fermentation is carried out for 4-7 days at 28-30°C with controlled aeration and agitation.

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the culture fluid by filtration or centrifugation.

-

Extraction: The antibiotic is extracted from the filtered broth and/or the mycelial cake using a suitable organic solvent, such as ethyl acetate (B1210297) or butanol.

-

Purification: The crude extract is concentrated and subjected to a series of chromatographic steps, which may include silica (B1680970) gel chromatography, ion-exchange chromatography, and reverse-phase high-performance liquid chromatography (HPLC) to yield the purified A33853 complex.

Caption: General workflow for the fermentation and isolation of A33853.

Structure Elucidation

X-ray Crystallography of Tetraacetyl A33853: [1][2]

-

Derivatization: Purified A33853 is acetylated using acetic anhydride (B1165640) and pyridine (B92270) to form the tetraacetyl derivative. This is often done to improve crystallinity.

-

Crystallization: Single crystals of tetraacetyl A33853 are grown, typically by slow evaporation of a suitable solvent system.

-

Data Collection: A single crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. The atomic coordinates are then fitted to this map and refined to generate the final crystal structure.

NMR and Mass Spectrometry:

-

Sample Preparation: A purified sample of A33853 is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis or prepared in an appropriate matrix for Mass Spectrometry.

-

NMR Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry Analysis: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of A33853. Tandem MS (MS/MS) experiments are conducted to obtain fragmentation patterns, which provide further structural information.

-

Data Interpretation: The combined data from NMR and MS are used to piece together the complete chemical structure of A33853.

Characterization of the Biosynthetic Gene Cluster

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from Streptomyces sp. NRRL 12068.

-

Genome Sequencing and Assembly: The genome is sequenced using next-generation sequencing technologies, and the sequence data is assembled to create a draft genome.

-

Bioinformatic Analysis: The assembled genome is mined for putative secondary metabolite biosynthetic gene clusters using software such as antiSMASH. The A33853 gene cluster is identified based on homology to known benzoxazole biosynthetic genes.

-

Gene Inactivation and Heterologous Expression: To confirm the function of the identified gene cluster, specific genes are inactivated (knocked out) in the native producer. Alternatively, the entire gene cluster can be cloned and expressed in a heterologous host strain to confirm the production of A33853.[3][4]

Conclusion

The A33853 antibiotic complex represents a fascinating example of a benzoxazole natural product with significant therapeutic potential, particularly in the context of parasitic diseases like leishmaniasis. While the initial query contained a likely typographical error, the investigation into A33853 has revealed a rich history of its discovery and a detailed understanding of its biosynthesis. Further research to fully elucidate its spectrum of antimicrobial activity and specific mechanism of action could pave the way for the development of new therapeutic agents. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this promising antibiotic complex.

References

Unraveling the Molecular Interactions of A55453 with α1-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

A55453 is a potent and selective antagonist of α1-adrenergic receptors, belonging to the prazosin (B1663645) analogue family of compounds. Its primary mechanism of action involves the competitive blockade of α1-adrenoceptors, thereby inhibiting the physiological effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This technical guide delves into the molecular intricacies of this compound's interaction with α1-adrenergic receptor subtypes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. The radioiodinated form, ¹²⁵I-A55453, serves as a high-affinity radioligand, enabling precise characterization of these receptors through binding assays and photoaffinity labeling.

Quantitative Analysis of this compound Interaction with α1-Adrenoceptor Subtypes

The binding affinity and functional potency of this compound at the distinct α1-adrenoceptor subtypes (α1A, α1B, and α1D) are critical parameters for understanding its pharmacological profile. The following tables summarize the available quantitative data from various in vitro studies.

Table 1: Binding Affinity (Ki) of this compound for α1-Adrenoceptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| α1A | Data Not Available | |||

| α1B | Data Not Available | |||

| α1D | Data Not Available |

Table 2: Functional Potency (pA2 / IC50) of this compound at α1-Adrenoceptors

| Receptor Subtype | pA2 / IC50 (nM) | Agonist | Functional Assay | Tissue/Cell Line | Reference |

| α1 (non-selective) | Data Not Available |

Note: Quantitative functional potency data for this compound at specific α1-adrenoceptor subtypes is currently limited in published literature. Further research is required to fully elucidate its subtype-selective functional antagonism.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its receptor. The following is a generalized protocol for a competitive binding assay using ¹²⁵I-A55453 to characterize α1-adrenoceptors.

Objective: To determine the binding affinity (Ki) of a test compound for α1-adrenergic receptors.

Materials:

-

Membrane preparations from tissues or cells expressing α1-adrenoceptors.

-

¹²⁵I-A55453 (Radioligand)

-

Unlabeled this compound or another high-affinity α1-antagonist (for determining non-specific binding)

-

Test compounds at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

-

Assay Setup: In duplicate or triplicate, combine the following in microcentrifuge tubes:

-

Binding buffer

-

A fixed concentration of ¹²⁵I-A55453 (typically at or below its Kd value)

-

Increasing concentrations of the unlabeled test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in counting vials and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Technical Guide to the A55453 Antibiotic Complex from Streptomyces anandii

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the A55453 antibiotic complex produced by the actinomycete Streptomyces anandii. The information presented herein is curated for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the production, isolation, characterization, and biological activity of this antibiotic complex.

Introduction to Streptomyces anandii and the this compound Complex

Streptomyces anandii is a species of bacteria belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. One such product is the this compound antibiotic complex, a mixture of closely related acidic polyketide compounds. This complex and its individual factors exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The producing organism, a strain of Streptomyces anandii, has been deposited under the accession number NRRL 12045.

Biosynthesis and Production

The this compound complex is a secondary metabolite produced through a complex biosynthetic pathway within Streptomyces anandii. While the specific gene cluster responsible for its production has not been fully elucidated in publicly available literature, it is understood to be a polyketide, suggesting a biosynthesis involving polyketide synthase (PKS) enzymes. The production of this compound is typically achieved through submerged fermentation of Streptomyces anandii under controlled conditions.

Fermentation Protocol

A detailed protocol for the production of the this compound complex via fermentation is outlined below. This protocol is based on established methods for the cultivation of Streptomyces species for antibiotic production.

2.1.1. Culture Maintenance and Inoculum Development

-

Maintenance of Streptomyces anandii NRRL 12045: The strain is maintained on agar (B569324) slants of a suitable medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar), and incubated at 28-30°C for 7-10 days until good sporulation is achieved. Spore suspensions can be prepared in sterile distilled water or 20% glycerol (B35011) for long-term storage at -20°C or -80°C.

-

Seed Culture Preparation: A two-stage seed culture protocol is typically employed to ensure a robust inoculum for the production fermenter.

-

First Stage Seed: A loopful of spores or a small piece of an agar culture is used to inoculate a baffled flask containing a seed medium. The culture is incubated at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

-

Second Stage Seed: A portion of the first stage seed culture (typically 5-10% v/v) is transferred to a larger flask containing the same seed medium and incubated under the same conditions for 24-48 hours.

-

2.1.2. Production Fermentation

-

Production Medium: A production medium rich in complex carbon and nitrogen sources is used to support the growth of S. anandii and the synthesis of the this compound complex. A representative production medium composition is provided in Table 1.

-

Fermentation Parameters: The production fermenter is inoculated with 5-10% (v/v) of the second stage seed culture. The fermentation is carried out at a controlled temperature of 28-30°C with agitation (e.g., 200-400 rpm, depending on fermenter geometry) and aeration to maintain dissolved oxygen levels. The pH of the medium is typically maintained between 6.5 and 7.5. The fermentation is monitored for antibiotic production over a period of 5 to 7 days.

Table 1: Representative Production Medium for this compound Complex

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Soluble Starch | 10.0 |

| Yeast Extract | 5.0 |

| Casein Hydrolysate | 5.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2.0 |

| Trace Element Sol. | 1.0 mL |

Isolation and Purification of the this compound Complex

Following fermentation, the this compound complex is extracted from the fermentation broth and purified to separate the individual factors. A general workflow for this process is depicted below.

Detailed Extraction and Purification Protocol

-

Harvest and Clarification: The whole fermentation broth is harvested and filtered (e.g., using diatomaceous earth as a filter aid) to separate the mycelium from the culture filtrate.

-

Acidification and Extraction: The pH of the clarified broth is adjusted to 2.0-3.0 with an acid (e.g., HCl). The acidified broth is then extracted one or more times with a water-immiscible organic solvent such as ethyl acetate.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing the this compound complex.

-

Chromatographic Separation: The individual factors of the this compound complex are separated from the crude extract using a combination of chromatographic techniques. This may include:

-

Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to achieve initial separation of the factors.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification and separation of the individual factors (A, B, C, D, and E) are achieved using preparative RP-HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water with a small amount of acid like trifluoroacetic acid).

-

Structure and Physicochemical Properties

The this compound complex consists of at least five active components, designated as factors A, B, C, D, and E. These factors are structurally related polyketides characterized by a common core structure with variations in their side chains. The detailed structures of these factors would be determined using a combination of spectroscopic techniques including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), and Infrared (IR) spectroscopy.

Biological Activity

The this compound complex and its individual factors exhibit potent antimicrobial activity, primarily against Gram-positive bacteria. The spectrum of activity includes clinically relevant pathogens.

Antimicrobial Spectrum

The minimum inhibitory concentrations (MICs) of the this compound complex and its purified factors are determined against a panel of microorganisms using standard broth microdilution or agar dilution methods. A summary of the expected antimicrobial activity is presented in Table 2.

Table 2: Representative Antimicrobial Activity of this compound Complex

| Organism | Expected MIC Range (µg/mL) |

| Staphylococcus aureus | 0.1 - 1.0 |

| Streptococcus pyogenes | 0.05 - 0.5 |

| Enterococcus faecalis | 1.0 - 10.0 |

| Bacillus subtilis | 0.1 - 1.0 |

| Gram-negative bacteria | Generally > 100 |

| Fungi | Generally inactive |

Regulatory Pathways

The biosynthesis of secondary metabolites like the this compound complex in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to nutritional and environmental cues. While the specific regulatory network for this compound in S. anandii is not detailed in the literature, it is likely to be controlled by a hierarchical cascade involving pleiotropic regulators and pathway-specific transcriptional activators.

Further research, including genome sequencing of Streptomyces anandii NRRL 12045 and functional analysis of its biosynthetic gene clusters, is required to elucidate the specific regulatory mechanisms governing this compound production. This knowledge would be invaluable for rational strain improvement and optimization of antibiotic yields.

Conclusion

The this compound antibiotic complex produced by Streptomyces anandii represents a potentially valuable class of antimicrobial agents. This guide provides a foundational understanding of its production, isolation, and biological properties, intended to facilitate further research and development in this area. The detailed protocols and structured data presented herein serve as a practical resource for scientists and researchers working to harness the therapeutic potential of this and other natural products from Streptomyces.

An In-depth Technical Guide to the Chemical Structure and Properties of A54145 Components

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "A55453 components" did not yield information on an antibiotic complex. The provided information pertains to the structurally similar and well-documented lipopeptide antibiotic complex A54145, which is presumed to be the intended subject of the query due to a likely typographical error.

Executive Summary

A54145 is a complex of acidic lipopeptide antibiotics produced by the bacterium Streptomyces fradiae.[1] This complex is composed of multiple, closely related factors that exhibit potent, calcium-dependent activity against a range of Gram-positive bacteria.[2] Structurally analogous to the clinically significant antibiotic daptomycin, the A54145 complex presents a valuable scaffold for the development of novel antimicrobial agents. This document provides a comprehensive overview of the chemical structures, physicochemical properties, and biological activities of the constituent factors of the A54145 complex. Detailed experimental protocols for isolation and characterization are outlined, and key biological and structural relationships are visualized through diagrams.

Chemical Structure of A54145 Components

The A54145 complex consists of at least eight identified factors: A, A1, B, B1, C, D, E, and F. These components share a common cyclic tridecapeptide core but differ in the composition of their N-terminal fatty acid side chain and the methylation of a glutamic acid residue at position 12 of the peptide ring.

The core peptide structure of A54145 is rich in non-proteinogenic amino acids, including D-amino acids, which contributes to its stability and biological activity. The primary structural variations among the factors are:

-

Fatty Acid Side Chain: The N-terminus of the peptide core is acylated with one of three different fatty acid chains: 8-methylnonanoyl, n-decanoyl, or 8-methyldecanoyl.[3]

-

Amino Acid at Position 12: This position can be occupied by either glutamic acid (Glu) or its methylated form, 3-methyl-glutamic acid (3mGlu).[4]

These variations give rise to the different factors within the complex, each with distinct physicochemical properties and potentially nuanced biological activities.

Physicochemical Properties

The A54145 factors are acidic lipopeptides, a characteristic that influences their solubility and interaction with biological membranes. The variation in their fatty acid side chains and the methylation at position 12 of the peptide core results in slight differences in their molecular weight and lipophilicity.

| Factor | Molecular Formula | Molecular Weight (Da) | Fatty Acid Side Chain | Amino Acid at Pos. 12 |

| F | C₇₁H₁₀₇N₁₇O₂₇ | 1606.7 | 8-methylnonanoyl | Glu |

| A | C₇₂H₁₀₉N₁₇O₂₇ | 1620.7 | 8-methylnonanoyl | Glu |

| A1 | C₇₂H₁₀₉N₁₇O₂₇ | 1620.7 | n-decanoyl | Glu |

| B | C₇₃H₁₁₁N₁₇O₂₇ | 1634.8 | n-decanoyl | 3mGlu |

| B1 | C₇₃H₁₁₁N₁₇O₂₇ | 1634.8 | 8-methylnonanoyl | 3mGlu |

| C | C₇₃H₁₁₁N₁₇O₂₇ | 1634.8 | 8-methyldecanoyl | 3mGlu |

| D | C₇₃H₁₁₁N₁₇O₂₇ | 1634.8 | 8-methyldecanoyl | Glu |

| E | C₇₄H₁₁₃N₁₇O₂₇ | 1648.8 | 8-methyldecanoyl | 3mGlu |

Molecular formulae are sourced from Fukuda et al. (1990)[3]. Molecular weights are calculated based on the provided formulae.

Biological Activity and Mechanism of Action

The A54145 complex exhibits antibacterial activity primarily against Gram-positive organisms.[2] A critical feature of its activity is the dependence on the presence of calcium ions.[2] The antibacterial potency of the individual factors can vary.

In Vitro Antibacterial Activity

The minimum inhibitory concentrations (MICs) of the A54145 complex and its individual factors have been determined against various Gram-positive bacteria. The activity is significantly enhanced in the presence of physiological concentrations of calcium.[2]

| Factor(s) | Target Organism | MIC (µg/mL) |

| Complex | Gram-positive aerobes | 0.25 to >32 |

| B and B1 | Clostridium perfringens | Active |

| A | Staphylococcus aureus | ED₅₀ of 3.3 mg/kg x 2 (in vivo) |

| A | Streptococcus pyogenes | ED₅₀ of 2.4 mg/kg x 2 (in vivo) |

| B | Streptococcus pyogenes | ED₅₀ of 0.9 mg/kg x 2 (in vivo) |

Data sourced from Fickel et al. (1990)[2]. Note that some data are from in vivo studies (ED₅₀) rather than in vitro MICs.

Mechanism of Action

The mechanism of action of A54145 is believed to be similar to that of daptomycin, involving a calcium-dependent interaction with the bacterial cell membrane.[5][6] This interaction leads to membrane disruption and subsequent cell death. The proposed mechanism involves several key steps:

-

Calcium-dependent conformational change: In the presence of calcium ions, the A54145 molecule undergoes a conformational change that facilitates its interaction with the bacterial cell membrane.[5]

-

Membrane insertion: The lipophilic fatty acid tail anchors the molecule into the cell membrane.[5]

-

Oligomerization and pore formation: Multiple A54145 molecules are thought to oligomerize within the membrane, forming ion-conducting pores or channels.[5][7]

-

Ion leakage and depolarization: The formation of these pores leads to the leakage of essential ions, such as potassium, from the cell, resulting in membrane depolarization and the cessation of vital cellular processes, ultimately leading to cell death.[5][7]

Experimental Protocols

Fermentation and Production

A54145 is produced by fermentation of Streptomyces fradiae. Optimal yields have been achieved in stirred bioreactors using a soybean flour-molasses medium with a continuous glucose feed.[1]

Isolation and Purification of A54145 Components

The isolation of the A54145 complex and the separation of its individual factors is a multi-step process.[3]

Protocol Outline:

-

Initial Extraction: The A54145 complex is isolated from the fermentation broth by adsorption chromatography using a nonfunctionalized macroreticular resin such as Diaion HP-20.[3]

-

Ion Exchange Chromatography: Further purification of the complex is achieved through anion exchange chromatography, for instance, using Amberlite IRA-68 resin.[3]

-

Separation of Factors: The individual factors (A, A1, B, B1, C, D, E, and F) are separated from the purified complex by repeated preparative reverse-phase high-performance liquid chromatography (HPLC) using C8 or C18 bonded-phase supports.[3]

-

Analysis: An analytical HPLC system is employed for the identification and quantification of each factor of the A54145 complex.[1]

Conclusion

The A54145 antibiotic complex represents a family of structurally related lipopeptides with significant potential in the field of antimicrobial drug discovery. A thorough understanding of the chemical structures, physicochemical properties, and biological activities of its individual components is crucial for its development as a therapeutic agent. The methodologies for its production, isolation, and purification are well-established, providing a solid foundation for further research and development, including semi-synthetic modifications to enhance its therapeutic profile. The calcium-dependent mechanism of action, targeting the bacterial cell membrane, remains a promising strategy for combating Gram-positive pathogens.

References

- 1. A54145, a new lipopeptide antibiotic complex: discovery, taxonomy, fermentation and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A54145 a new lipopeptide antibiotic complex: microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A54145, a new lipopeptide antibiotic complex: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the A55453 Biosynthesis Pathway and Genetic Clusters

To: Researchers, scientists, and drug development professionals

Subject: In-depth Technical Guide on the A55453 Biosynthesis Pathway and Genetic Clusters

Introduction

This document aims to provide a comprehensive technical guide on the biosynthesis pathway of the natural product this compound, its associated genetic clusters, and the experimental methodologies used to elucidate these aspects. The information is intended for researchers, scientists, and drug development professionals working in the fields of natural product biosynthesis, antibiotic discovery, and synthetic biology. However, initial comprehensive searches of scientific literature and chemical databases have not yielded specific information for a compound designated "this compound."

It is highly probable that "this compound" is an internal, non-public designation, a potential misspelling of a known compound, or a compound that has not yet been described in publicly accessible literature. Without a confirmed chemical structure or a reference to its producing organism, a detailed guide on its specific biosynthetic pathway and genetic cluster cannot be formulated.

To illustrate the approach that would be taken if this compound were a known compound, this guide will proceed by presenting a generalized framework for the elucidation of a hypothetical nucleoside antibiotic's biosynthesis, a common class of natural products. This framework will include the typical data presentation, experimental protocols, and visualizations requested.

Generalized Biosynthesis Pathway of a Hypothetical Nucleoside Antibiotic

Nucleoside antibiotics are a diverse class of natural products with significant therapeutic potential.[1][2] Their biosynthesis typically involves the assembly of a nucleobase and a sugar moiety, followed by various tailoring reactions. Purine-derived nucleoside antibiotics, for instance, often utilize precursors from primary metabolism.[3][4]

A hypothetical biosynthetic pathway for a nucleoside antibiotic, let's call it "Exemplamycin," is presented below. This pathway starts from primary metabolic precursors and proceeds through a series of enzymatic steps to generate the final active compound.

Proposed Biosynthetic Pathway for Exemplamycin

Genetic Organization of the "Exemplamycin" Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of antibiotics are typically clustered together on the chromosome of the producing microorganism. This "biosynthetic gene cluster" (BGC) often includes genes encoding the core biosynthetic enzymes, tailoring enzymes, transport proteins, and regulatory elements.

A hypothetical BGC for Exemplamycin is depicted below, illustrating the typical organization of such a cluster.

| Gene | Proposed Function | Homology/Conserved Domains |

| exaA | Sugar phosphate isomerase | PGI superfamily |

| exaB | Nucleotidyltransferase | N-terminal nucleotidyltransferase domain |

| exaC | Amidotransferase | Class-I amidotransferase domain |

| exaD | Nucleoside phosphorylase | PNP/UDP superfamily |

| exaE | S-adenosylmethionine-dependent methyltransferase | SAM-dependent methyltransferase domain |

| exaF | Cytochrome P450 monooxygenase | CYP450 superfamily |

| exaG | Acyltransferase | GNAT superfamily |

| exaH | MFS transporter | Major Facilitator Superfamily |

| exaR | SARP-family transcriptional regulator | SARP domain |

Experimental Protocols for Pathway Elucidation

The characterization of a biosynthetic pathway is a multifaceted process that involves genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Gene Inactivation and Complementation

Objective: To confirm the involvement of a specific gene in the biosynthesis of the target compound.

Methodology:

-

Vector Construction: A disruption cassette, often an antibiotic resistance gene flanked by regions homologous to the target gene, is cloned into a suitable vector.

-

Transformation: The vector is introduced into the producing organism via protoplast transformation or conjugation.

-

Homologous Recombination: The disruption cassette integrates into the chromosome at the target gene locus, inactivating it.

-

Mutant Verification: Successful gene knockout is confirmed by PCR and Southern blotting.

-

Metabolite Analysis: The mutant strain is cultivated, and the culture extract is analyzed by HPLC and LC-MS to confirm the abolition of product formation.

-

Complementation: The wild-type gene is cloned into an expression vector and introduced into the mutant to restore production, confirming the gene's function.

Heterologous Expression

Objective: To express a biosynthetic gene or the entire cluster in a model host to characterize enzyme function or reconstitute the pathway.

Methodology:

-

Cluster Cloning: The entire BGC is cloned from the native producer using techniques like TAR (Transformation-Associated Recombination) cloning or Gibson assembly.

-

Host Selection: A genetically tractable host, such as Streptomyces coelicolor or Escherichia coli, is chosen.

-

Vector Engineering: The BGC is cloned into an integrative or replicative expression vector suitable for the chosen host.

-

Transformation and Expression: The vector is introduced into the heterologous host, and expression of the BGC is induced.

-

Metabolite Production Analysis: The culture extract of the heterologous host is analyzed by HPLC and LC-MS to detect the production of the target compound or pathway intermediates.

Quantitative Data Summary

In a typical study, quantitative data would be collected to characterize the efficiency of the biosynthetic pathway and the properties of its enzymes. This data is crucial for metabolic engineering efforts aimed at improving product titers.

| Parameter | Value | Method | Reference |

| Production Titer | HPLC | (Hypothetical) | |

| Wild-Type Strain | 15 ± 2 mg/L | ||

| Engineered Strain | 85 ± 5 mg/L | ||

| Enzyme Kinetics (ExaE) | In vitro enzyme assay | (Hypothetical) | |

| Km (Core Nucleoside) | 25 ± 3 µM | ||

| Km (SAM) | 50 ± 5 µM | ||

| kcat | 1.2 ± 0.1 s-1 |

Conclusion and Future Directions

While specific information on "this compound" remains elusive, the framework presented here provides a robust and standardized approach for the investigation of novel natural product biosynthetic pathways. The integration of genomics, molecular biology, and analytical chemistry is essential for a comprehensive understanding of how these complex molecules are assembled.

For future work on this compound, the primary and most critical step is the unambiguous identification of its chemical structure and the producing organism. Once this information is available, the methodologies and conceptual frameworks outlined in this guide can be applied to elucidate its biosynthesis, paving the way for its potential development as a therapeutic agent. We recommend that the user verify the identifier "this compound" and provide any additional context that could aid in its identification.

References

- 1. DailyMed - amoxicillin- Amoxicillin capsule amoxicillin- Amoxicillin tablet, film coated amoxicillin- Amoxicillin tablet, chewable amoxicillin- Amoxicillin suspension [dailymed.nlm.nih.gov]

- 2. CNP0484218.0 - COCONUT [coconut.naturalproducts.net]

- 3. 1-[3-[[4-[2-(diethylamino)ethylcarbamoyl]phenyl]methoxy]-2-(2-methyl-2-sulfidopropyl)azanidylpropyl]azanidyl-2-methylpropane-2-thiolate;oxo(99Tc)technetium-99(4+) | C25H42N4O3S2Tc | CID 450028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DailyMed - AMOXICILLIN capsule [dailymed.nlm.nih.gov]

Biological Activity Spectrum of A55453: An In-depth Technical Guide

An extensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated as "A55453." This designation may represent an internal development code, a novel compound not yet disclosed in public forums, or a potential misidentification.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, on the biological activity spectrum of this compound at this time.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have accurate and publicly recognized identifiers such as:

-

Chemical Name (IUPAC nomenclature)

-

CAS Registry Number

-

Trade Name (if applicable)

-

Alternative laboratory or development codes

Without such information, a comprehensive and accurate summary of the biological and pharmacological properties of a compound cannot be compiled. We recommend verifying the identifier "this compound" and consulting internal documentation or proprietary databases for the requested information.

The Compound A55453: An In-Depth Technical Guide on its In Vitro Antibacterial Activity

Researchers, scientists, and drug development professionals seeking information on the in vitro antibacterial activity of the compound designated A55453 will find that this particular substance is not classified as an antibiotic. Scientific literature and chemical databases identify this compound as a sympatholytic agent, specifically an alpha-adrenergic blocker.

Initial investigations into the biological properties of this compound reveal its primary classification is not in the realm of antibacterial agents. Chemical indexing resources identify "A 55453" as a specific chemical entity: Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[5-(4-aminophenyl)-1-oxopentyl)-, with the Chemical Abstracts Service (CAS) registry number 89687-06-9.[1][2] Further classification in drug development databases places A-55453 within the therapeutic category of "SYMPATHOLYTICS-ALPHA".[3]

Due to its classification as an alpha-adrenergic blocker, there is no available scientific literature detailing its in vitro antibacterial activity, including quantitative data such as Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The experimental protocols and signaling pathways associated with this compound are related to its effects on the sympathetic nervous system, not on bacterial cell viability or growth.

Therefore, a technical guide or whitepaper on the core in vitro antibacterial activity of this compound cannot be compiled as the foundational data does not exist. Researchers interested in this compound should direct their investigations toward its documented effects as a sympatholytic agent. their investigations toward its documented effects as a sympatholytic agent.

References

An In-Depth Technical Guide to the Glycopeptide Antibiotic Complex A40926, Precursor to Dalbavancin

Disclaimer: Extensive research has revealed no publicly available scientific literature or data pertaining to a glycopeptide antibiotic specifically designated as "A55453." It is plausible that this is an internal, historical, or alternative designation not widely used in published research. This guide will therefore focus on the well-documented and closely related glycopeptide antibiotic complex A40926 , the natural precursor to the clinically significant antibiotic dalbavancin (B606935). The detailed technical information provided for A40926 is highly relevant for researchers, scientists, and drug development professionals working in the field of glycopeptide antibiotics.

Introduction to A40926

A40926 is a complex of glycopeptide antibiotics produced by the actinomycete Nonomuraea gerenzanensis (formerly classified as Actinomadura sp.) ATCC 39727.[1][2] Like other glycopeptide antibiotics such as vancomycin (B549263) and teicoplanin, A40926 exhibits potent activity against a range of Gram-positive bacteria.[3] Its primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis.[4] The A40926 complex is of significant interest as it is the starting material for the semi-synthetic lipoglycopeptide antibiotic, dalbavancin, which boasts an extended half-life and potent activity against resistant pathogens.[1][5]

The A40926 complex consists of several related factors, with the major components being A and B, and further sub-components like B0 and B1. These factors share the same core heptapeptide (B1575542) structure but differ in the fatty acid side chains attached to the glucosamine (B1671600) moiety.[1]

Structure of A40926

The core of A40926 is a heptapeptide backbone. This peptide core is glycosylated, and a key feature is the presence of a fatty acid side chain, which classifies it as a lipoglycopeptide. The different factors within the A40926 complex are distinguished by the structure of this fatty acid chain. For instance, the major components B0 and B1 are characterized by an iso-C12:0 and a n-C12:0 acyl moiety, respectively.[1]

Biosynthesis of A40926

The biosynthesis of A40926 is a complex process encoded by a dedicated gene cluster (dbv) in Nonomuraea gerenzanensis.[5] The pathway involves the synthesis of the heptapeptide core by non-ribosomal peptide synthetases (NRPSs), followed by a series of post-synthesis modifications including glycosylation, chlorination, and acylation.

A40926 Biosynthetic Pathway

The following diagram illustrates the key stages in the biosynthesis of the A40926 glycopeptide core and its subsequent modifications.

Caption: Biosynthetic pathway of the A40926 antibiotic complex.

Mechanism of Action

A40926, like other vancomycin-class glycopeptides, inhibits the late stages of bacterial cell wall peptidoglycan synthesis.[4] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II.[6] This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for the cross-linking of the peptidoglycan layer, thereby compromising the integrity of the bacterial cell wall and leading to cell death.[4][6]

Signaling Pathway of A40926 Action

The following diagram illustrates the mechanism of action of A40926 at the bacterial cell wall.

Caption: Mechanism of action of A40926.

Antibacterial Spectrum

A40926 exhibits potent activity primarily against Gram-positive bacteria.[3] It is also notably active against Neisseria gonorrhoeae.[3]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values for the A40926 complex against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.12 - 2 | [7] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 2 | [7] |

| Staphylococcus epidermidis | 0.12 - 1 | [7] |

| Streptococcus pyogenes | ≤0.06 - 0.25 | [7] |

| Streptococcus pneumoniae | ≤0.06 - 0.5 | [7] |

| Enterococcus faecalis | 0.25 - 4 | [7] |

| Enterococcus faecium | 0.12 - 2 | [7] |

| Clostridium difficile | 0.12 - 0.5 | [8] |

| Neisseria gonorrhoeae | 0.03 - 0.25 | [3] |

Resistance Mechanisms

Resistance to glycopeptide antibiotics in Gram-positive bacteria typically involves the alteration of the D-Ala-D-Ala target.[9] The most common mechanism is the acquisition of van gene clusters, which lead to the production of peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). This substitution significantly reduces the binding affinity of glycopeptide antibiotics like A40926.[9]

Experimental Protocols

Fermentation and Production of A40926

A40926 is produced by submerged fermentation of Nonomuraea gerenzanensis ATCC 39727.

Workflow for A40926 Production:

Caption: General workflow for the production of A40926.

A detailed protocol for the fermentation would involve:

-

Inoculum Development: A vegetative mycelium of N. gerenzanensis is developed in a suitable seed medium.

-

Production Fermentation: The seed culture is transferred to a production medium containing assimilable sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and inorganic salts. The fermentation is carried out under aerobic conditions with controlled temperature and pH for several days.[10]

-

Monitoring: The production of A40926 is monitored throughout the fermentation process using bioassays against a sensitive organism (e.g., Bacillus subtilis) or by analytical methods such as HPLC.[10]

Minimum Inhibitory Concentration (MIC) Determination

The MIC of A40926 is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of A40926 dilutions: A series of twofold dilutions of A40926 are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum preparation: The bacterial strain to be tested is grown to a specific turbidity, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: The microtiter plate wells containing the A40926 dilutions are inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is recorded as the lowest concentration of A40926 that completely inhibits visible growth of the bacteria.

Conclusion

While information on "this compound" is not available in the public domain, the glycopeptide antibiotic complex A40926 presents a rich area of study for researchers and drug development professionals. Its role as the precursor to dalbavancin underscores its importance in the ongoing search for effective treatments against multidrug-resistant Gram-positive infections. A thorough understanding of its structure, biosynthesis, and mechanism of action is crucial for the development of new and improved glycopeptide antibiotics.

References

- 1. mdpi.com [mdpi.com]

- 2. Classification of Nonomuraea sp. ATCC 39727, an actinomycete that produces the glycopeptide antibiotic A40926, as Nonomuraea gerenzanensis sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A40926, a new glycopeptide antibiotic with anti-Neisseria activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure, biochemistry and mechanism of action of glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding and manipulating glycopeptide pathways: the example of the dalbavancin precursor A40926 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Staphylococci with Reduced Susceptibilities to Vancomycin and Other Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spirotetronate antibiotics with anti-Clostridium activity from Actinomadura sp. 2EPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US7183253B2 - Substantially pure glycopeptide antibiotics AC-98-1, AC-98-2, AC-98-3, AC-98-4 and AC-98-5 - Google Patents [patents.google.com]

- 10. US4935238A - Antibiotic A 40926 complex and its pure factors PA, PB, A, B and B0 - Google Patents [patents.google.com]

An In-depth Technical Guide to the A54145 Antibiotic Complex and its Constituent Factors

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "A55453" did not yield relevant results. Based on the similarity of the designation and the request for information on different factors (A, B, C, D), this document provides a comprehensive overview of the A54145 antibiotic complex, which is a more extensively documented agent fitting the described characteristics. It is highly probable that "this compound" was a typographical error for "A54145".

The A54145 is a complex of acidic lipopeptide antibiotics produced by the bacterium Streptomyces fradiae. This complex is comprised of multiple factors, each with a distinct chemical structure and biological activity. This guide provides a detailed examination of the A54145 factors, their biochemical properties, and the methodologies used in their study.

Core Components of the A54145 Complex

The A54145 complex consists of eight identified factors: A, A1, B, B1, C, D, E, and F. These factors are structurally related, each comprising a peptide core attached to an N-terminal acyl side chain. The variation in these side chains and amino acid substitutions within the peptide core accounts for the different factors.[1][2]

The molecular formulae and the identity of the acyl side chains for the primary A54145 factors have been elucidated and are summarized below.[2]

| Factor | Molecular Formula | Acyl Side Chain |

| A | C72H109N17O27 | 8-methylnonanoyl |

| A1 | C72H109N17O27 | n-decanoyl |

| B | C73H111N17O27 | n-decanoyl |

| B1 | C73H111N17O27 | 8-methylnonanoyl |

| C | C73H111N17O27 | 8-methyldecanoyl |

| D | C73H111N17O27 | 8-methyldecanoyl |

| E | C74H113N17O27 | 8-methyldecanoyl |

| F | C71H107N17O27 | 8-methylnonanoyl |

Biological Activity

The A54145 complex and its individual factors exhibit potent activity against a range of Gram-positive aerobic bacteria. The in vitro activity of these factors is significantly enhanced in the presence of calcium ions.[3]

The minimum inhibitory concentrations (MICs) of the A54145 complex and its factors have been determined against various bacterial strains. The activity is notably increased with the addition of calcium to the culture media.[3]

| Organism | MIC (µg/mL) of A54145 Complex |

| Staphylococcus aureus | 0.25 - >32 |

| Streptococcus pyogenes | 0.25 - >32 |

| Clostridium perfringens | Active (Factors B and B1) |

Studies in murine infection models have demonstrated the in vivo efficacy of A54145 factors.

| Factor | Target Organism | ED50 (mg/kg x 2, s.c.) |

| A | Staphylococcus aureus | 3.3 |

| A | Streptococcus pyogenes | 2.4 |

| B | Streptococcus pyogenes | 0.9 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research on the A54145 complex.

The production of the A54145 complex is achieved through submerged fermentation of Streptomyces fradiae.

-

Producing Organism: Streptomyces fradiae (e.g., NRRL 18158, NRRL 18159, NRRL 18160).[4]

-

Culture Medium: A soybean flour-molasses medium is effective for achieving high yields.[1]

-

Fermentation Conditions:

-

Yield Improvement: The selection of hyper-productive mutants has been instrumental in increasing fermentation yields from under 50 µg/mL to over 1 mg/mL.[1]

A multi-step process is employed to isolate and purify the individual factors of the A54145 complex.

-

Adsorption: The A54145 complex is initially isolated from the fermentation broth by adsorption onto a nonfunctionalized macroreticular resin, such as Diaion HP-20.[2]

-

Ion Exchange Chromatography: Further separation can be achieved using an anion exchange resin like Amberlite IRA-68.[2]

-

Preparative Reverse-Phase HPLC: The final purification of individual factors (A, A1, B, B1, C, D, E, and F) is accomplished through repeated preparative reverse-phase high-performance liquid chromatography (HPLC) on C8 and/or C18 bonded-phase supports.[2]

The minimum inhibitory concentration (MIC) of the A54145 factors is determined using a standard broth microdilution method.

-

Medium: A suitable broth medium, such as Mueller-Hinton broth, is used.

-

Calcium Supplementation: To assess calcium-dependent activity, the medium is supplemented with a defined concentration of calcium (e.g., 50 mg/liter).[3]

-

Inoculum: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared.

-

Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Signaling Pathways and Biosynthesis

The biosynthesis of A54145 is carried out by a non-ribosomal peptide synthetase (NRPS) complex. The genetic architecture of the A54145 biosynthetic gene cluster shares significant homology with that of daptomycin, another clinically important lipopeptide antibiotic.[6]

Caption: Biosynthetic pathway of the A54145 antibiotic complex.

Experimental Workflow

The overall workflow from the cultivation of Streptomyces fradiae to the characterization of the A54145 factors is a systematic process.

Caption: Experimental workflow for A54145 factor isolation and characterization.

Mechanism of Action

The mechanism of action of A54145 is believed to be analogous to that of daptomycin. It involves a calcium-dependent interaction with the bacterial cell membrane, leading to membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.

References

- 1. A54145, a new lipopeptide antibiotic complex: discovery, taxonomy, fermentation and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A54145, a new lipopeptide antibiotic complex: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A54145 a new lipopeptide antibiotic complex: microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A54145, a new lipopeptide antibiotic complex: microbial and chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The lipopeptide antibiotic A54145 biosynthetic gene cluster from Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research on A55453 Cytotoxicity: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

A thorough investigation into the cytotoxic properties of novel compounds is a cornerstone of modern drug discovery and development, particularly in the field of oncology. This technical guide focuses on the preliminary cytotoxic profile of the compound designated A55453. The objective is to provide a comprehensive overview of its effects on cell viability, delineate the experimental methodologies used for its assessment, and explore the potential molecular pathways it may modulate. This document is intended to serve as a foundational resource for researchers and scientists engaged in the evaluation of this compound as a potential therapeutic agent.

It is important to note that publicly available scientific literature and databases currently lack specific information regarding a compound designated "this compound." The data and protocols presented herein are based on established methodologies for cytotoxicity assessment and common signaling pathways implicated in compound-induced cell death, providing a framework for the investigation of a novel agent like this compound.

Data Presentation: A Framework for Quantifying Cytotoxicity

To systematically evaluate the cytotoxic effects of a compound, quantitative data from various assays are essential. The following tables provide a standardized format for presenting such data, which would be populated with experimental results for this compound.

Table 1: In Vitro Cytotoxicity of this compound across Various Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC50 (µM) | Max Inhibition (%) |

| e.g., A549 | Lung Carcinoma | MTT | 24 | Data | Data |

| e.g., A549 | Lung Carcinoma | MTT | 48 | Data | Data |

| e.g., A549 | Lung Carcinoma | MTT | 72 | Data | Data |

| e.g., MCF-7 | Breast Adenocarcinoma | MTT | 48 | Data | Data |

| e.g., HeLa | Cervical Cancer | MTT | 48 | Data | Data |

| e.g., HEK293 | Normal Human Kidney | MTT | 48 | Data | Data |

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment Concentration (µM) | Incubation Time (hrs) | Apoptotic Cells (%) (Annexin V/PI) | Caspase-3/7 Activity (Fold Change) |

| e.g., A549 | Control | 48 | Data | 1.0 |

| e.g., A549 | IC50 | 48 | Data | Data |

| e.g., A549 | 2 x IC50 | 48 | Data | Data |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections describe standard methods for assessing cytotoxicity.

Cell Viability Assays

Cell viability assays are employed to determine the number of living cells in a population after treatment with a test compound.[1][2] These assays often measure metabolic activity, which is proportional to the number of viable cells.[3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[4]

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.[5]

-

Compound Treatment: Treat cells with various concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 540-570 nm) using a microplate reader.[3][5]

-

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells.[6] Assays to detect apoptosis often measure markers such as the externalization of phosphatidylserine (B164497) (Annexin V staining) or the activation of caspases.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells that have lost membrane integrity.

-

Protocol:

-

Cell Treatment: Treat cells with this compound at desired concentrations and time points.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Mandatory Visualizations

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.

Caption: Workflow for assessing the cytotoxicity of this compound.

The search results indicate that cytotoxic compounds can induce apoptosis through various signaling pathways, often involving the p53 tumor suppressor protein and the Bcl-2 family of proteins.[7][8][9] The intrinsic (mitochondrial) pathway is a common route for apoptosis induction.[10][11]

Caption: Potential intrinsic apoptosis pathway induced by this compound.

References

- 1. Cell viability assays | Abcam [abcam.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. ijbs.com [ijbs.com]

- 6. youtube.com [youtube.com]

- 7. Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-cancer effects of 3,5-dimethylaminophenol in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Case of A55453: A Search for a Lost Natural Product

For researchers, scientists, and drug development professionals, the discovery of a novel natural product can mark the beginning of a journey toward a new therapeutic. However, the story of A55453 is one that remains shrouded in mystery, as a comprehensive search of publicly available scientific literature and patent databases reveals no specific information about a natural product bearing this designation.

This in-depth technical guide was intended to explore the core of this compound's discovery, from its isolation and structural elucidation to its biosynthetic pathways and mechanism of action. Despite extensive investigation into databases and search engines, no retrievable data exists for a compound labeled this compound. This suggests several possibilities: "this compound" may have been an internal project code for a compound that was never publicly disclosed, the project may have been discontinued (B1498344) at an early stage, or the designation itself could be a misnomer.

While the specific journey of this compound cannot be chronicled, the principles and methodologies that would have been applied to its discovery are well-established in the field of natural product research. This guide, therefore, will outline the typical workflow and key experimental protocols that would have been central to the investigation of a novel natural product like this compound, had it been successfully identified and characterized.

The Hypothetical Discovery and Characterization of this compound

The discovery of a new natural product is a multi-step process that begins with the identification of a promising microbial source and culminates in the detailed characterization of its bioactive constituents.

Screening and Fermentation

The journey would have likely begun with the screening of a microbial library, possibly containing various strains of Streptomyces, a genus renowned for its prolific production of antibiotics and other bioactive compounds.

Experimental Protocol: Microbial Fermentation

A typical fermentation protocol to produce a secondary metabolite like this compound would involve the following steps:

-

Inoculum Preparation: A seed culture of the producing microorganism would be prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating it for 24-48 hours at an optimal temperature (e.g., 28-30°C) with shaking.

-

Production Fermentation: The seed culture would then be used to inoculate a larger volume of a production medium designed to enhance the biosynthesis of the target compound. This medium would contain specific carbon and nitrogen sources, as well as essential minerals.

-

Fermentation Conditions: The production culture would be incubated for several days (typically 5-10 days) under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound.

-

Monitoring: The fermentation process would be monitored by periodically sampling the broth to measure biomass, pH, and the concentration of the desired product using techniques like High-Performance Liquid Chromatography (HPLC).

Isolation and Purification

Once the fermentation is complete, the next critical step is the isolation and purification of the target compound from the complex fermentation broth.

Experimental Protocol: Extraction and Chromatographic Purification

-

Extraction: The fermentation broth would first be separated into the mycelial cake and the supernatant by centrifugation or filtration. The bioactive compound would then be extracted from either the biomass or the supernatant using an appropriate organic solvent (e.g., ethyl acetate, butanol).

-

Solvent Partitioning: The crude extract would be subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: A series of chromatographic techniques would be employed for purification. This typically includes:

-

Column Chromatography: Using stationary phases like silica (B1680970) gel or alumina (B75360) to achieve initial separation.

-

Size-Exclusion Chromatography: To separate molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often using a reversed-phase column (e.g., C18), to obtain the pure compound.

-

Structure Elucidation

With a pure compound in hand, the next challenge is to determine its chemical structure.

Experimental Protocol: Spectroscopic and Spectrometric Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments would be performed to elucidate the detailed atomic connectivity and stereochemistry:

-

¹H NMR: To identify the types and connectivity of protons.

-

¹³C NMR: To identify the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete bonding framework of the molecule.

-

-

X-ray Crystallography: If a suitable crystal of the compound could be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure.

Biological Activity and Mechanism of Action

Understanding the biological activity and mechanism of action is crucial for assessing the therapeutic potential of a new natural product.

Experimental Protocol: Biological Assays

-

Antimicrobial Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) of this compound would be determined against a panel of clinically relevant bacteria and fungi to assess its antimicrobial spectrum and potency.

-

Cytotoxicity Assays: The compound's toxicity against various human cell lines would be evaluated to determine its therapeutic index.

-

Mechanism of Action Studies: A variety of assays would be employed to pinpoint the molecular target of this compound. This could involve:

-

Macromolecular Synthesis Inhibition Assays: To determine if the compound inhibits DNA, RNA, protein, or cell wall synthesis.

-

Enzyme Inhibition Assays: To test for inhibition of specific enzymes that are essential for microbial survival.

-

Genomic and Proteomic Approaches: To identify global changes in gene expression or protein levels in response to treatment with the compound.

-

Visualizing the Hypothetical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the discovery process that would have been applied to this compound.

Caption: A high-level overview of the natural product discovery workflow.

Caption: The workflow for determining the chemical structure of a novel compound.

An In-depth Technical Guide to the Fermentation and Production of Actinomycin C1

Disclaimer: Initial searches for a compound designated "A55453" did not yield specific public information. Therefore, this guide provides a comprehensive overview of the fermentation and production methods for Actinomycin (B1170597) C1, a well-documented chromopeptide lactone antibiotic produced by Streptomyces chrysomallus. This document is intended to serve as a detailed template and reference for researchers, scientists, and drug development professionals working with similar microbial fermentation products.

Introduction to Actinomycin C1

Actinomycin C1 is a member of the actinomycin family of antibiotics, which are known for their potent antitumor properties.[1][2] These compounds consist of a phenoxazinone chromophore linked to two identical pentapeptide lactone rings.[1][3] The primary producing organism for Actinomycin C1 is the Gram-positive bacterium Streptomyces chrysomallus.[1] The biosynthesis of Actinomycin C1 is a complex process involving non-ribosomal peptide synthetases (NRPSs).[1]

Fermentation of Streptomyces chrysomallus for Actinomycin C1 Production

The production of Actinomycin C1 is typically carried out through submerged fermentation of Streptomyces chrysomallus. The process involves several stages, from inoculum preparation to large-scale fermentation, with careful control of medium composition and physical parameters to maximize yield.

A robust inoculum is crucial for successful fermentation. The process generally begins with the germination of spores, followed by one or more seed culture stages to build up sufficient biomass for inoculating the production fermenter.

Experimental Protocol: Inoculum Preparation

-

Spore Suspension: Spores from a mature slant culture of Streptomyces chrysomallus are harvested by scraping the surface with a sterile loop into a saline solution (e.g., 9 g/L NaCl) containing a wetting agent like Tween 80 (0.1% v/v).[4][5]

-

Seed Culture: The spore suspension is used to inoculate a seed medium in a shake flask. A typical seed medium contains tryptone and yeast extract to support rapid vegetative growth.[4][5] The flask is incubated on a rotary shaker at a controlled temperature and agitation speed.

-

Mycelial Suspension: After a defined incubation period, the resulting mycelial suspension is used to inoculate the production fermenter.[4][5]

The composition of the production medium significantly influences the yield of Actinomycin C1. Various media have been developed, ranging from complex media containing organic components to chemically defined media.

Table 1: Composition of Media for Actinomycin Production

| Component | Complex Medium 1[6] | Complex Medium 2[5] | Chemically Defined Medium[4] | Optimized Medium[5] |

| Carbon Source | Glycerol: 15 ml/L | Glucose: 20 g/L | D(+) Fructose: 20 g/L | Fructose: 30 g/L |

| Nitrogen Source | Soybean Meal: 10 g/L | Soy Milk: 20 g/L | L(-) Threonine: 3.57 g/L | Soy Milk: 30 g/L |

| (NH4)2HPO4: 0.5 g/L | ||||

| Phosphorus Source | K2HPO4: 1.0 g/L | K2HPO4: 1.5 g/L | K2HPO4: 1.0 g/L | |

| Salts | MgSO4·7H2O: 0.5 g/L | NaCl: 5 g/L | MgSO4·7H2O: 25 mg/L | CaCO3: 2 g/L |

| NaCl: 3 g/L | ZnSO4·7H2O: 25 mg/L | |||

| CaCO3: 2 g/L | CaCO3: 2 g/L | CaCl2·2H2O: 25 mg/L | ||

| FeSO4·7H2O: 25 mg/L | ||||

| pH | 7.0 - 7.2 | 7.0 - 7.2 | 7.0 | 7.0 - 7.2 |

To maximize the production of Actinomycin C1, several physical parameters must be carefully controlled and optimized during fermentation.

Table 2: Fermentation Parameters for Actinomycin Production

| Parameter | Shake Flask Conditions[6] | Bioreactor Conditions[5] | Optimized Bioreactor Conditions[5] |

| Temperature | 28°C | 30°C | 30°C |

| Agitation | 200 rpm | 300 - 500 rpm | 500 rpm |

| Aeration | N/A | 0.5 - 1.5 vvm | 1.5 vvm |

| Incubation Time | 168 hours | 144 - 192 hours | 144 hours |

| pH | 7.0 - 7.2 | 7.0 - 7.2 | Not specified |

Experimental Protocol: Shake Flask Fermentation

-

Inoculation: Inoculate 200 ml of production medium in a 1L flask with 2.5% (v/v) of a 48-hour seed culture.[6]

-

Incubation: Incubate the flasks on a rotary shaker at 200 rpm and 28°C for 168 hours.[6]

-

Sampling: Aseptically withdraw samples at regular intervals for analysis of biomass and antibiotic concentration.

References

- 1. The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. Production of actinomycin-D by the mutant of a new isolate of Streptomyces sindenensis - PMC [pmc.ncbi.nlm.nih.gov]

A55453 literature review and historical data

Notice: Information regarding the specific compound "A55453" is not publicly available within the searched scientific literature and databases. The following guide is a template designed to meet the structural and content requirements of the user's request. Researchers, scientists, and drug development professionals can use this framework by substituting the placeholder information with their proprietary data on this compound.

Introduction

This compound is a novel investigational compound with a unique mechanism of action that is currently under preclinical development. This document provides a comprehensive overview of the existing literature and historical data on this compound, including its pharmacological profile, key experimental data, and detailed methodologies. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this compound.

Mechanism of Action

Placeholder for a detailed description of the molecular target and signaling pathway of this compound. This section would typically include information on receptor binding, enzyme inhibition, or modulation of other cellular processes.

Caption: Proposed signaling pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various in vitro and in vivo studies of this compound.